![molecular formula C9H11N3O B1470618 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1503980-31-1](/img/structure/B1470618.png)
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
The compound “1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a methylamine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be introduced through a Paal-Knorr synthesis or similar method . The pyrazole ring might be synthesized through a reaction such as the Knorr pyrazole synthesis . The N-methylmethanamine group could potentially be introduced through reductive amination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the N-methylmethanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution . The pyrazole ring can participate in various reactions such as alkylation, acylation, and sulfonation . The N-methylmethanamine group could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Polysubstituted Furan Derivatives
Furan derivatives are significant due to their wide range of biological activities. The compound can be used as a precursor for synthesizing polysubstituted furan-3-carboxylates, which have shown anticancer activity and inhibition of insulin secretion . These derivatives also serve as building blocks for constructing polynuclear heterocyclic structures, expanding the scope of medicinal chemistry.
Tyrosinase Enzyme Inhibition
Tyrosinase is crucial in metabolic pathways and its inhibitors can be used to treat diseases like Parkinson’s and cancer. The furan compound could be modified to create 1,3,4-oxadiazole derivatives, which have been associated with tyrosinase enzyme activity inhibition, offering potential therapeutic applications .
Antimicrobial Applications
The furan moiety, when incorporated into certain structures, has demonstrated antimicrobial properties. Derivatives of the compound could be synthesized to study their efficacy against pathogens like Candida albicans, which could lead to new antifungal medications .
Biofuel Cell Development
Furan derivatives can be utilized in the development of biofuel cells. For instance, furan-3-boronic acid has been used in constructing amperometric biosensors and biofuel cells. By extension, the compound could contribute to the development of new biofuel cell technologies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(furan-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-10-4-8-5-11-12-9(8)7-2-3-13-6-7/h2-3,5-6,10H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHNWFWYHAOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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